Trachyloban-18-ol

Description

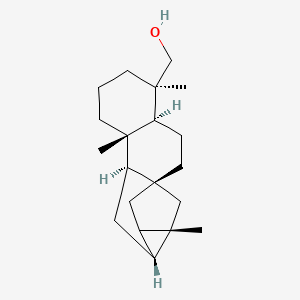

Structure

3D Structure

Properties

Molecular Formula |

C20H32O |

|---|---|

Molecular Weight |

288.5 g/mol |

IUPAC Name |

[(1S,4S,5R,9S,10R,12R,13R)-5,9,13-trimethyl-5-pentacyclo[11.2.1.01,10.04,9.012,14]hexadecanyl]methanol |

InChI |

InChI=1S/C20H32O/c1-17(12-21)6-4-7-18(2)15(17)5-8-20-10-14-13(9-16(18)20)19(14,3)11-20/h13-16,21H,4-12H2,1-3H3/t13-,14?,15-,16+,17+,18-,19-,20+/m1/s1 |

InChI Key |

MDAXHYLZZKTDDL-AUDCKRQLSA-N |

Isomeric SMILES |

C[C@]1(CCC[C@@]2([C@@H]1CC[C@]34[C@H]2C[C@@H]5C(C3)[C@@]5(C4)C)C)CO |

Canonical SMILES |

CC1(CCCC2(C1CCC34C2CC5C(C3)C5(C4)C)C)CO |

Origin of Product |

United States |

Natural Occurrence and Isolation of Trachyloban 18 Ol

Botanical and Biological Sources

The distribution of Trachyloban-18-ol and its derivatives is widespread, spanning from resins of tropical trees to common sunflowers and even liverworts. This broad occurrence highlights the compound's significance in plant biochemistry.

Isolation from Trachylobium verrucosum (Leguminosae) Resin

The initial discovery of trachylobane (B13754726) diterpenes, including this compound, was from the resin of Trachylobium verrucosum, a tropical tree native to East Africa and Madagascar. scispace.comuni-muenchen.de Pioneering work by Ourisson and his team in 1965 led to the isolation of this compound, alongside trachyloban-18-oic acid and 3α-hydroxy-trachyloban-18-oic acid, from this resinous source. scispace.comuni-muenchen.de This seminal research laid the foundation for all subsequent studies on this class of compounds.

Presence in Helianthus Species (Compositae)

The Compositae family, particularly the genus Helianthus (sunflower), has proven to be a rich source of trachylobane diterpenes. scispace.com While this compound itself is not the most prominently cited compound from sunflowers, the presence of numerous other trachylobane derivatives underscores the biosynthetic capability of these plants to produce such complex molecules. scispace.com For instance, trachyloban-19-oic acid was isolated from Helianthus annuus in 1970. scispace.com Subsequent research has identified a variety of trachylobane compounds across different Helianthus species, as detailed in the table below. scispace.com

| Botanical Source | Isolated Trachylobane Derivatives |

| Trachylobium verrucosum | This compound, Trachyloban-18-oic acid, 3α-hydroxy-trachyloban-18-oic acid scispace.comuni-muenchen.de |

| Helianthus annuus | Trachyloban-19-oic acid scispace.com |

| Sideritis canariensis | ent-Trachylobane, Trachinol, Trachinol acetate (B1210297), Trachinodiol and its derivatives scispace.com |

| Xylopia aromatica | ent-Trachyloban-3β-ol scispace.com |

| Xylopia quintasii | 7β-acetoxy-trachyloban-18-oic acid scispace.comcnaa.md |

| Jungermannia exsertifolia | 3α,18-dihydroxy-trachyloban-19-oic acid, other trachylobane diterpenoids scispace.comsci-hub.se |

| Croton zambesicus | ent-18-hydroxy-trachyloban-3-one, ent-trachyloban-3-one nih.gov |

| Croton floribundus | ent-trachyloban-18,19-diol, ent-trachyloban-19-oic acid, 15β-hydroxy-ent-trachyloban-19-oic acid, ent-trachyloban-19-ol researchgate.netscielo.brscite.ai |

Detection in Sideritis canariensis (Labiatae) and Related Hydroxy Derivatives

The genus Sideritis, belonging to the Labiatae family and endemic to the Canary Islands, is another significant source of trachylobane diterpenes. scispace.com Research on Sideritis canariensis has led to the isolation of the parent hydrocarbon, ent-trachylobane, and several of its hydroxy derivatives, including trachinol, trachinol acetate, and trachinodiol with its various esters. scispace.com The presence of these related compounds suggests a complex biosynthetic pathway within this species. scispace.com

Occurrence in Xylopia Species (Annonaceae), including Xylopia aromatica and Xylopia quintasii

The Annonaceae family, specifically the genus Xylopia, contributes to the known sources of trachylobane derivatives. The diterpene alcohol ent-trachyloban-3β-ol has been obtained from the fruits of Xylopia aromatica. scispace.com Furthermore, the stem bark of another species, Xylopia quintasii, has been found to contain 7β-acetoxy-trachyloban-18-oic acid. scispace.comcnaa.md The trachylobane-type diterpenoids are considered chemotaxonomic markers for the Xylopia genus due to their widespread presence within the genus and rarity in other plants. researchgate.net

Identification in the Liverwort Jungermannia exsertifolia (Hepaticae)

Marking the first discovery of a trachylobane diterpene in the Hepaticae class, 3α,18-dihydroxy-trachyloban-19-oic acid was isolated from the liverwort Jungermannia exsertifolia. scispace.com Later studies on this liverwort, specifically the subspecies cordifolia, led to the isolation of eleven new trachylobane diterpene derivatives along with three known compounds. acs.org This discovery expanded the known biological sources of these compounds beyond higher plants. scispace.com

Isolation from Croton Species (Euphorbiaceae), including Croton zambesicus and Croton floribundus

The Euphorbiaceae family, through the genus Croton, has also been identified as a source of trachylobane diterpenoids. From the leaves of Croton zambesicus, researchers have isolated ent-18-hydroxy-trachyloban-3-one and ent-trachyloban-3-one. nih.gov Additionally, a new trachylobane diterpene, ent-trachyloban-18,19-diol, was isolated from the root bark of Croton floribundus, along with other known trachylobane and kaurane (B74193) diterpenes. researchgate.netscielo.brscite.ai

Discovery in Mitrephora alba (Annonaceae)

Chromatographic Separation Methods (e.g., Silica (B1680970) Gel Column Chromatography)

Following the initial extraction, the crude extract, which contains a mixture of various compounds, must be subjected to further separation and purification. Chromatographic techniques are indispensable for this purpose.

Silica Gel Column Chromatography is a widely used method for the separation of diterpenoids. scielo.bractascientific.comcdnsciencepub.com In this technique, the crude extract is loaded onto a column packed with silica gel. A solvent or a mixture of solvents (the mobile phase) is then passed through the column. The separation is based on the differential adsorption of the compounds onto the stationary phase (silica gel).

The process typically involves:

Biosynthetic Pathways of Trachylobane Diterpenoids

General Overview of Diterpene Biosynthesis from Isoprene (B109036) Units

Diterpenes are a diverse class of natural products characterized by a carbon skeleton derived from four C5 isoprene units, giving them a C20 molecular formula. researchgate.netwikipedia.org The biosynthesis begins with the universal five-carbon building blocks, isopentenyl pyrophosphate (IPP) and its isomer dimethylallyl pyrophosphate (DMAPP). cjnmcpu.com These precursors are generated through either the mevalonate (B85504) (MVA) pathway in the cytosol or the 2-C-methyl-D-erythritol 4-phosphate (MEP) pathway in plastids. cjnmcpu.comresearchgate.net Through sequential condensation reactions, three molecules of IPP are added to one molecule of DMAPP to form the universal C20 acyclic precursor for all diterpenes: geranylgeranyl pyrophosphate (GGPP). wikipedia.orgcjnmcpu.com

Role of Geranylgeranyl Pyrophosphate (GGPP) and Copalyl Pyrophosphate as Precursors

Geranylgeranyl pyrophosphate (GGPP) stands as the primary and universal precursor in the biosynthesis of the vast array of diterpenes and diterpenoids, including carotenoids, gibberellins, and chlorophylls. wikipedia.orgwikipedia.org The journey from this linear molecule to the complex cyclic structures of diterpenoids is initiated by a class of enzymes known as diterpene synthases (diTPSs).

The biosynthesis of trachylobane (B13754726) diterpenoids proceeds through a two-step cyclization process. uniprot.org First, a class II diTPS, specifically a copalyl pyrophosphate synthase (CPS), catalyzes the protonation-initiated cyclization of GGPP to form a bicyclic (two-ring) intermediate, labdadienyl/copalyl pyrophosphate (CPP). csic.espnas.org For the formation of the ent-trachylobane skeleton, GGPP is specifically converted to its stereoisomer, ent-copalyl pyrophosphate (ent-CPP). uniprot.orgcsic.esnih.gov This bicyclic diphosphate (B83284) is a critical branch-point intermediate, serving as the substrate for a variety of class I diTPSs that generate the diverse skeletons of tetracyclic and pentacyclic diterpenes. nih.govresearchgate.net

Enzymatic Cyclization Reactions Leading to the ent-Trachylobane Skeleton

The transformation from the bicyclic ent-CPP to the pentacyclic ent-trachylobane skeleton is orchestrated by a class I diTPS. cjnmcpu.com The reaction begins with the ionization of ent-CPP, which generates a carbocation that triggers a second cyclization to form a tetracyclic intermediate. nih.gov A key mechanistic feature in the formation of several related diterpene skeletons is the generation of the ent-beyeran-16-yl carbocation. nih.govnih.gov This carbocation serves as a pivotal intermediate. In the biosynthesis of ent-trachylobane, this intermediate undergoes a subsequent rearrangement and intramolecular cyclization, resulting in the formation of the characteristic C12-C13 cyclopropane (B1198618) ring. csic.es This final step creates the pentacyclic tricyclo[3.2.1.0²·⁷]octane system that defines the trachylobane framework. csic.escdnsciencepub.com

Studies using cell-free enzyme preparations from the seedlings of Ricinus communis (castor bean) have demonstrated the conversion of GGPP and ent-CPP into several diterpenes, including ent-trachylobane. csic.es Notably, attempts to purify the enzymes revealed that while separate proteins were responsible for most of the different diterpene hydrocarbons, the activities for producing ent-kaurene (B36324) and ent-trachylobane could not be separated, suggesting a very close biosynthetic relationship and possibly a shared or multifunctional enzymatic activity. csic.es

Relationship to Other Diterpene Skeletons and Rearrangement Mechanisms

The ent-trachylobane skeleton is biosynthetically and chemically linked to other polycyclic diterpenes, most notably the ent-kaurane and ent-atisane families. These relationships are primarily defined by rearrangements involving the distinctive cyclopropane ring.

Contrary to being a precursor, the ent-trachylobane skeleton is proposed to be the biosynthetic precursor of ent-kaur-11-ene derivatives. csic.esscielo.br This biogenetic hypothesis is strongly supported by the observation that ent-kaur-11-ene diterpenes are typically found only in plants that also produce ent-trachylobane compounds. csic.esscielo.brresearchgate.net The proposed mechanism for this transformation involves the enzymatic abstraction of a hydrogen atom from C-11 of the trachylobane skeleton. csic.es This abstraction facilitates the cleavage of the cyclopropane ring, leading to the formation of a carbocation at C-16. csic.es Subsequent neutralization of this carbocation, for instance with water, yields the corresponding ent-kaur-11-ene derivative. csic.es

The cyclopropane ring of the ent-trachylobane skeleton is susceptible to cleavage, a reactivity that allows for its transformation into other diterpenoid frameworks. This reactivity is not only significant biosynthetically but has also been demonstrated chemically. The oxidative cleavage of the cyclopropane ring in methyl ent-trachyloban-19-oate using thallic acetate (B1210297) has been shown to yield a variety of products, with major products possessing the ent-atisane skeleton. researchgate.netcdnsciencepub.com This chemical transformation is rationalized by the initial cleavage of the C13–C16 bond of the cyclopropane ring. cdnsciencepub.com Such rearrangements underscore the close structural relationship between the pentacyclic ent-trachylobanes and the tetracyclic ent-atisanes and ent-kauranes, providing a plausible route for the diversification of these diterpene skeletons in nature. csic.esresearchgate.net

Chemical Synthesis and Structural Modifications of Trachyloban 18 Ol and Its Derivatives

Total Synthesis Strategies of ent-Trachylobane Natural Products

The total synthesis of ent-trachylobane natural products has been approached through various innovative strategies, including bioinspired methods and diastereoselective techniques. These approaches aim to efficiently construct the complex polycyclic framework of these molecules.

Bioinspired Synthetic Approaches

Bioinspired synthesis endeavors to mimic the proposed biosynthetic pathways of natural products. In the context of ent-trachylobanes, this often involves a two-phase strategy: a "cyclase phase" to assemble the carbon skeleton and an "oxidase phase" for late-stage C-H oxidation. nih.gov This approach has been successfully employed to construct seven different ent-trachylobane diterpenoids. nih.govresearchgate.net

A key bioinspired reaction is the nucleophilic cyclopropanation to generate the characteristic [3.2.1.02,7]-tricyclic core of ent-trachylobane. sdu.edu.cn This strategy is part of a divergent approach that also allows access to related diterpenoid skeletons like ent-kauranes, ent-beyeranes, and ent-atisanes. sdu.edu.cn The synthesis often starts from commercially available precursors like geraniol. sdu.edu.cn One notable synthesis utilized an intramolecular [2+2] cycloaddition to construct a unique pentacyclic framework containing a tricyclo[3.3.1.0²,⁷]nonane motif, which is characteristic of rearranged ent-trachylobane diterpenoids. chemrxiv.org

Furthermore, a hybrid oxidative approach combining chemical transformations with enzymatic oxidations has been developed, underscoring the power of mimicking biological processes in the laboratory. rsc.org This chemoenzymatic strategy has enabled a divergent synthesis of complex ent-kaurane, ent-atisane, and ent-trachylobane diterpenoids. rsc.org

Diastereoselective Synthesis Methods

Achieving the correct stereochemistry is a critical challenge in the synthesis of complex natural products like ent-trachylobanes. Diastereoselective methods are therefore central to successful total syntheses. For instance, a highly diastereoselective alkylation/aldol sequence has been used to furnish a key vinylketone intermediate in excellent yield. nih.gov

Other key diastereoselective reactions employed in the synthesis of ent-trachylobane derivatives include:

Diels-Alder cycloaddition: Utilized for the construction of the core ring system. researchgate.net

Luche reduction: A diastereoselective reduction of an enone to an allylic alcohol. nih.gov

Hydrogen Atom Transfer (HAT) cyclization: A regioselective and diastereoselective Fe-mediated 6-exo-trig cyclization of an alkene/enone has been a key step in the expeditious assembly of ent-kaurane and ent-trachylobane building blocks. acs.org

These methods, often used in combination, allow for the precise control of stereocenters, leading to the successful synthesis of the target molecules.

Formal Total Synthesis of Trachyloban-18-oate

A formal total synthesis of (+)-methyl trachyloban-18-oate has been achieved, starting from the readily available (-)-abietic acid. researchgate.net A key intermediate in this synthesis is methyl (13S)-13-hydroxyisoatisiren-18-oate. researchgate.net The preparation of this intermediate involved key steps such as an allene (B1206475) photoaddition to podocarp-8(14)-en-13-one. researchgate.net Since (-)-methyl trachyloban-18-oate has been previously converted to (-)-methyl 16-oxo-17-norkauran-18-oate, this work also constitutes a formal total synthesis of the latter compound. researchgate.net

Late-Stage Functionalization and C-H Oxidation Protocols

Late-stage functionalization, particularly the oxidation of unactivated C-H bonds, is a powerful strategy for the structural diversification of complex molecules like trachylobanes. nih.govnih.gov This approach mimics the "oxidase phase" of terpenoid biosynthesis and allows for the introduction of functional groups at various positions on the trachylobane (B13754726) skeleton, leading to the synthesis of naturally occurring, more highly oxidized derivatives and their analogs. nih.govresearchgate.netnih.gov

A variety of chemical C-H oxidation methods have been explored. researchgate.net For example, subjecting ent-trachylobane substrates to Baran's electrochemical conditions resulted in preferential oxidation at the C-11 position. researchgate.net Other methods investigated include the use of Ru(TMP)(CO) as a catalyst, which also yielded C-11 oxidized products. researchgate.net These chemical methods provide access to regioisomeric analogs that are often inaccessible through enzymatic methods, thereby revealing both the potential and the limitations of established C-H oxidation protocols in complex molecule synthesis. researchgate.netnih.gov

The application of these protocols has enabled the first total synthesis of C-11 oxidized and C-3 oxidized ent-trachylobanes. nih.gov Furthermore, selective oxidation at C-15 and C-20 has been shown to be feasible, opening avenues for the creation of a diverse range of analogs for structure-activity relationship studies. nih.gov A bioinspired late-stage C-H oxidation was also key in the synthesis of (-)-mitrephorone A from (-)-mitrephorone B, achieved through either an iron-catalyzed or electrochemical oxidation. sci-hub.se

Biotransformation Studies of Trachylobanes

Biotransformation, using microorganisms as biocatalysts, represents an environmentally friendly and highly selective method for the structural modification of complex natural products like trachylobanes. scielo.br Fungi, in particular, have demonstrated a remarkable ability to hydroxylate and otherwise derivatize the trachylobane skeleton at positions that are often difficult to access through conventional chemical synthesis. scielo.brmdpi.com

Microbial Hydroxylation and Derivatization using Fungi

Several fungal species have been investigated for their ability to biotransform trachylobane diterpenes, leading to a variety of hydroxylated and rearranged products.

Rhizopus stolonifer : This fungus has been shown to hydroxylate ent-18,19-dihydroxytrachylobane at the C-11 position to yield ent-11β,18,19-trihydroxytrachylobane. scielo.brmdpi.comresearchgate.net This biotransformation also led to the formation of rearranged ent-kaurene (B36324) type diterpenes. scielo.brmdpi.comresearchgate.net In another study, the incubation of trachyloban-19-oic acid with R. stolonifer produced hydroxylated derivatives at the 7β and 17 positions, as well as rearranged ent-kaur-11-en-19-oic acids. semanticscholar.orgresearchgate.net

Mucor plumbeus : This fungus has a preference for the equatorial hydroxylation of the C-3 position of trachylobane-type diterpenes. mdpi.com The biotransformation of trachinodiol by M. plumbeus afforded 1α, 2α, 3α, and 17-hydroxy derivatives. nih.govresearchgate.net Interestingly, this incubation also yielded a rearranged ent-kaur-11-ene diterpene. nih.govresearchgate.net Furthermore, the biotransformation of trachyloban-19-oic acid with M. plumbeus resulted in the formation of 7β-hydroxytrachyloban-19-oic acid and a glycosylated derivative, trachyloban-19-O-β-D-glucopyranosyl ester. scielo.brredalyc.org

Gibberella fujikuroi : This fungus is well-known for its ability to produce gibberellins. Biotransformation of trachyloban-19-oic acid with a mutant strain of G. fujikuroi yielded trachylobane analogues of several gibberellins. csic.es The wild-type fungus also converts ent-trachylobane derivatives into trachylobagibberellins. csic.es The biotransformation of 7β-acetoxy-ent-trachylobane by G. fujikuroi resulted in the formation of 7β-acetoxy-18-hydroxy-ent-trachylobane. nih.gov

Rhizopus arrhizus : The bioconversion of ent-trachyloban-18-oic acid by R. arrhizus yielded several new hydroxylated metabolites of both the ent-trachylobane and ent-kaurene type. acs.orgnih.govacs.org Notably, this biotransformation also produced a rearranged pentacyclic compound named rhizopene. acs.orgnih.govacs.org

These studies demonstrate the utility of fungal biotransformation as a powerful tool for generating novel and diverse trachylobane derivatives. The regio- and stereoselectivity of these microbial reactions offer a significant advantage for accessing compounds that would be challenging to obtain through traditional synthetic routes.

Table of Biotransformation Products of Trachylobane Diterpenes by Fungi

| Fungus | Substrate | Product(s) |

| Rhizopus stolonifer | ent-18,19-dihydroxytrachylobane | ent-11β,18,19-trihydroxytrachylobane, ent-16α,18,19-trihydroxykaur-11-ene, ent-18,19-dihydroxy-16α-methoxykaur-11-ene scielo.brmdpi.comresearchgate.net |

| Rhizopus stolonifer | trachyloban-19-oic acid | 7β-hydroxytrachyloban-19-oic acid, 17-hydroxytrachyloban-19-oic acid, ent-16β-hydroxy-kaur-11-en-19-oic acid, ent-9α,16β-dihydroxy-kaur-11-en-19-oic acid semanticscholar.orgresearchgate.net |

| Mucor plumbeus | trachinodiol | 1α-hydroxytrachinodiol, 2α-hydroxytrachinodiol, 3α-hydroxytrachinodiol, 17-hydroxytrachinodiol, 7β,16α,18-trihydroxy-ent-kaur-11-ene nih.govresearchgate.net |

| Mucor plumbeus | trachyloban-19-oic acid | 7β-hydroxytrachyloban-19-oic acid, trachyloban-19-O-β-D-glucopyranosyl ester scielo.brredalyc.org |

| Gibberella fujikuroi | trachyloban-19-oic acid | Trachylobane analogues of GA₁, GA₃, GA₄, GA₇, GA₉, GA₁₂, and GA₁₄ csic.es |

| Gibberella fujikuroi | 7β-acetoxy-ent-trachylobane | 7β-acetoxy-18-hydroxy-ent-trachylobane nih.gov |

| Rhizopus arrhizus | ent-trachyloban-18-oic acid | Hydroxylated ent-trachylobane and ent-kaurene derivatives, rhizopene acs.orgnih.govacs.org |

Chemoenzymatic Synthetic Approaches

Chemoenzymatic synthesis represents a powerful strategy that combines the selectivity of biocatalysts with the efficiency of chemical reactions to construct complex molecules like Trachyloban-18-ol. While the de novo chemoenzymatic synthesis of this compound is not extensively documented, the primary focus of research has been on using isolated enzymes or whole-cell systems to introduce functionality into the pre-existing trachylobane skeleton. These approaches leverage the remarkable regio- and stereoselectivity of enzymes, particularly oxidoreductases, to modify C-H bonds that are often inaccessible through traditional chemical methods. mdpi.comresearchgate.net

Microbial transformation is a key chemoenzymatic technique applied to trachylobane diterpenes. Various fungi have been shown to hydroxylate the trachylobane framework at different positions. For instance, the fungus Rhizopus arrhizus has been used in the biotransformation of ent-trachyloban-18-oic acid, a closely related precursor, to produce a variety of hydroxylated derivatives. mdpi.comacs.org Such studies indicate that microbial systems possess the enzymatic machinery, typically cytochrome P450 monooxygenases, capable of acting on the trachylobane core.

A significant enzymatic transformation involving the trachylobane skeleton is the rearrangement to ent-kaur-11-ene derivatives. This process is believed to be initiated by the enzymatic abstraction of a hydrogen atom at the C-11 position of the trachylobane structure, such as in this compound. csic.esscispace.com This abstraction facilitates the cleavage of the cyclopropane (B1198618) ring, leading to a carbocation intermediate that rearranges to the kaurane (B74193) skeleton. csic.esscispace.com This bio-inspired transformation highlights a potential chemoenzymatic route to generate structural diversity from a common trachylobane precursor.

The table below summarizes microorganisms and their observed transformations on the trachylobane skeleton, providing insight into potential chemoenzymatic modifications applicable to this compound.

| Microorganism | Substrate | Transformation Type | Key Findings | Reference |

|---|---|---|---|---|

| Rhizopus arrhizus | ent-Trachyloban-18-oic acid | Hydroxylation, Rearrangement | Produced new hydroxylated metabolites of the ent-trachylobane and ent-kaurene type. | mdpi.comacs.org |

| Rhizopus stolonifer | ent-18,19-Dihydroxytrachylobane | Hydroxylation, Rearrangement | Yielded ent-11β,18,19-trihydroxytrachylobane and rearranged ent-kaurene derivatives. | mdpi.comresearchgate.net |

| Syncephalastrum racemosum | Trachyloban-19-oic acid | Hydroxylation, Rearrangement | Generated two hydroxylated products and one rearranged kaurane derivative. | researchgate.net |

| Gibberella fujikuroi | Trachylobane diterpenoids | Microbiological Transformation | Capable of various transformations on the trachylobane skeleton. | csic.es |

Derivatization Techniques for Research Purposes

The chemical derivatization of this compound is a crucial tool for structure-activity relationship (SAR) studies and for preparing analogs with modified physicochemical properties. The primary site for derivatization is the hydroxyl group at C-18. Standard organic reactions can be employed to modify this functional group, yielding a range of derivatives for further investigation.

Research on the closely related ent-trachyloban-18,19-diol provides a clear blueprint for the types of derivatization reactions applicable to this compound. scielo.brresearchgate.netresearchgate.net These techniques include acetylation, etherification (e.g., methylation and allylation), and oxidation.

Acetylation: The hydroxyl group of this compound can be readily converted to an acetate (B1210297) ester. This is typically achieved by treating the alcohol with acetic anhydride (B1165640) in the presence of a base like pyridine. scielo.brscielo.br This reaction replaces the polar hydroxyl group with a less polar acetoxy group, which can influence the compound's biological activity and permeability.

Etherification: The formation of ether derivatives, such as methyl or allyl ethers, is another common modification. Methylation can be accomplished using reagents like methyl iodide with a base such as potassium hydroxide (B78521) (KOH). scielo.br Similarly, allylation can be performed using allyl bromide and a base. scielo.br These modifications can alter the steric and electronic properties of the molecule.

Oxidation: The primary alcohol at C-18 can be oxidized to the corresponding aldehyde, Trachyloban-18-al, or further to the carboxylic acid, Trachyloban-18-oic acid. Mild oxidizing agents like pyridinium (B92312) chlorochromate (PCC) are suitable for the conversion to the aldehyde, while stronger conditions can yield the carboxylic acid. scielo.brresearchgate.net These transformations introduce new functional groups that can participate in different biological interactions or serve as handles for further synthetic elaboration.

The following table details common derivatization techniques that have been successfully applied to the trachylobane skeleton, which are directly relevant for the modification of this compound.

| Derivatization Technique | Reagents | Starting Material (Analog) | Resulting Derivative | Reference |

|---|---|---|---|---|

| Acetylation | Acetic anhydride, Pyridine | ent-Trachyloban-18,19-diol | Diacetyl derivative | scielo.brscielo.br |

| Methylation | Methyl iodide, KOH | ent-Trachyloban-18,19-diol | Dimethoxyl derivative | scielo.br |

| Allylation | Allyl bromide, KOH | ent-Trachyloban-18,19-diol | Diallyl derivative | scielo.br |

| Oxidation | Pyridinium chlorochromate (PCC) | ent-Trachyloban-18,19-diol | Oxidized lactone product | scielo.brresearchgate.net |

| Reduction | LiAlH₄ | Trachyloban-19-oic acid | Trachyloban-19-ol | scielo.br |

Structure Elucidation and Spectroscopic Characterization of Trachyloban 18 Ol

Nuclear Magnetic Resonance (NMR) Spectroscopy Applications

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the structural elucidation of complex organic molecules like trachyloban-18-ol. leibniz-fmp.de Through a series of one- and two-dimensional experiments, a complete picture of the proton and carbon framework can be assembled.

The ¹H (proton) and ¹³C (carbon-13) NMR spectra provide the initial and most fundamental information about the chemical environment of each atom in the molecule. The ¹H NMR spectrum of trachylobane (B13754726) diterpenes reveals characteristic signals for the cyclopropane (B1198618) ring protons, which appear at an unusually high field due to shielding effects. scispace.comucl.ac.be For instance, in related trachylobane structures, the protons on C-12 and C-13 are observed as multiplets around δH 0.5 and 0.8 ppm. scispace.comucl.ac.be

The ¹³C NMR spectrum complements this by providing the chemical shift for each carbon atom. The assignment of these signals is crucial for confirming the tetracyclic trachylobane skeleton. For the closely related compound ent-trachyloban-18,19-diol, detailed NMR data has been reported, which serves as a valuable reference for the assignments in this compound. scielo.brresearchgate.net The presence of an oxygen-bearing methylene (B1212753) carbon (C-18) is a key indicator, with a characteristic shift. scielo.br

The following table presents the ¹H and ¹³C NMR chemical shift assignments for the reference compound ent-trachyloban-18,19-diol, which illustrates the typical values for a trachylobane skeleton with substitution at C-18.

Table 1: ¹H and ¹³C NMR Spectroscopic Data for ent-trachyloban-18,19-diol (in CDCl₃)

| Position | δC (ppm) | δH (ppm), Multiplicity (J in Hz) |

|---|---|---|

| 1 | 39.0 | 1.38 (m); 0.90 (m) |

| 2 | 17.9 | 1.50 (m); 1.42 (m) |

| 3 | 30.4 | 1.64 (ddd, J = 13.0, 7.5, 2.4); 1.05 (m) |

| 4 | 41.7 | - |

| 5 | 53.5 | 0.94 (m) |

| 6 | 21.1 | 1.60 (m); 1.45 (m) |

| 7 | 39.0 | 1.48 (m); 1.39 (m) |

| 8 | 40.6 | - |

| 9 | 53.5 | 1.14 (m) |

| 10 | 38.9 | - |

| 11 | 20.1 | 1.55 (m); 1.47 (m) |

| 12 | 20.7 | 0.78 (td, J = 7.5, 2.4); 0.58 (d, J = 7.5) |

| 13 | 24.4 | 0.88 (m) |

| 14 | 33.5 | 1.55 (m); 1.47 (m) |

| 15 | 50.4 | 1.45 (m); 1.25 (m) |

| 16 | 22.6 | 1.32 (m); 1.20 (m) |

| 17 | 20.7 | 1.12 (s) |

| 18 | 74.0 | 3.71 (d, J = 10.5); 3.33 (d, J = 10.5) |

| 19 | 65.0 | 3.91 (d, J = 10.5); 3.48 (d, J = 10.5) |

| 20 | 15.1 | 1.02 (s) |

Data sourced from Uchôa et al., 2015. researchgate.net

Two-dimensional (2D) NMR experiments are essential for unambiguously assigning the signals from 1D spectra and confirming the complex structure of this compound. slideshare.netprinceton.edu

COSY (Correlation Spectroscopy): This experiment identifies proton-proton (¹H-¹H) coupling networks, typically through two or three bonds. princeton.edu It is used to trace the connectivity within spin systems, for example, confirming the sequence of methylene and methine protons along the carbon backbone. ucl.ac.beresearchgate.net

HSQC (Heteronuclear Single Quantum Coherence): The HSQC spectrum correlates directly bonded proton and carbon atoms (¹H-¹³C), allowing for the definitive assignment of a proton signal to its corresponding carbon. princeton.edu

HMBC (Heteronuclear Multiple Bond Correlation): This powerful technique reveals long-range correlations between protons and carbons over two to four bonds. princeton.edu HMBC is critical for piecing together the entire molecular structure, especially for connecting quaternary carbons (which have no attached protons) to the rest of the molecule. For instance, in the related ent-trachyloban-18,19-diol, HMBC correlations from the oxymethylene protons at H-18 and H-19 to the carbons C-3, C-4, and C-5 confirm the attachment of these groups to the C-4 position. scielo.brresearchgate.net Further correlations from the cyclopropane proton H-13 to carbons C-8, C-12, and C-16 are definitive proof of the trachylobane skeleton. scielo.br

NOESY (Nuclear Overhauser Effect Spectroscopy): NOESY identifies protons that are close in space, regardless of whether they are bonded. wordpress.com This is crucial for determining the relative stereochemistry of the molecule. researchgate.net

The table below summarizes key HMBC correlations that are instrumental in confirming the trachylobane framework, based on data from ent-trachyloban-18,19-diol. researchgate.net

Table 2: Key HMBC Correlations for Structural Confirmation of the Trachylobane Skeleton

| Protons (δH) | Correlated Carbons (δC) |

|---|---|

| H-5 (0.94) | C-1, C-3, C-18, C-19, C-20 |

| H-9 (1.14) | C-1, C-11, C-12, C-15, C-17 |

| H-12 (0.58) | C-9, C-13, C-14, C-16, C-17 |

| H-13 (0.88) | C-8, C-12, C-14, C-16 |

| H-18 (3.71, 3.33) | C-3, C-4, C-5, C-19 |

| H-19 (3.91, 3.48) | C-3, C-4, C-5, C-18 |

| H-17 (1.12) | C-8, C-12, C-15, C-16 |

| H-20 (1.02) | C-1, C-5, C-9, C-10 |

Data sourced from Uchôa et al., 2015. researchgate.net

The stereochemistry of this compound is typically assigned based on a combination of NMR data and biosynthetic considerations. The observation of a levorotatory specific rotation, along with the common co-occurrence of ent-trachylobane diterpenoids in natural sources, suggests that the compound belongs to the enantio series. scielo.br NOESY experiments provide definitive evidence for the relative stereochemistry by showing through-space correlations between key protons. For example, a NOESY correlation between H-15 and the H-17 methyl group can confirm the spatial proximity and relative orientation of these groups. scielo.br Furthermore, comparing the ¹³C NMR chemical shifts of C-4 epimers can help confirm the configuration at that center. scielo.br

Two-Dimensional NMR: COSY, HSQC, HMBC, and NOESY Correlations for Structural Confirmation

High-Resolution Mass Spectrometry (HRMS) for Molecular Formula Determination

High-Resolution Mass Spectrometry (HRMS) is employed to determine the precise molecular formula of a compound by measuring its mass-to-charge ratio (m/z) to a very high degree of accuracy (typically within 0.0001 mass units). acs.org For the related diterpene ent-trachyloban-18,19-diol, HR-ESIMS (High-Resolution Electrospray Ionization Mass Spectrometry) showed a quasi-molecular ion at m/z 327.2349 [M + Na]⁺. scielo.br This experimental value is compared to the calculated mass for the proposed formula (C₂₀H₃₂O₂Na), which is 327.2295. The close agreement between the measured and calculated values confirms the molecular formula C₂₀H₃₂O₂. scielo.br A similar analysis for this compound would confirm its molecular formula of C₂₀H₃₂O.

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule based on the absorption of infrared radiation, which causes molecular vibrations. nih.gov The IR spectrum of a trachylobane alcohol like this compound is characterized by a strong, broad absorption band corresponding to the O-H stretching vibration of the hydroxyl group, typically appearing in the region of 3600-3200 cm⁻¹. spectroscopyonline.com In the spectrum of ent-trachyloban-18,19-diol, this hydroxyl group absorption is clearly observed at 3332 cm⁻¹. scielo.br Additionally, a strong band associated with the C-O stretching vibration is expected in the 1260-1000 cm⁻¹ region; for the diol, this was seen at 1029 cm⁻¹. scielo.brspectroscopyonline.com

X-ray Crystallography for Definitive Structure Determination

While NMR and other spectroscopic methods provide powerful evidence for structure elucidation, single-crystal X-ray crystallography offers the most definitive and unambiguous determination of a molecule's three-dimensional structure, including its absolute stereochemistry. scilit.com Although a crystal structure for this compound itself is not cited, the structure of its derivative, methyl ent-trachyloban-18-oate, has been determined by X-ray analysis. scielo.brscielo.brresearchgate.net This analysis provided unequivocal confirmation of the trachylobane skeleton and, crucially, the configuration at the C-4 carbon, allowing for a clear distinction between the C-18 and C-19 epimers. scielo.brresearchgate.net This technique serves as the ultimate proof of structure for this class of diterpenoids. scilit.comresearchgate.net

Application of Automated Structure Elucidation Software (e.g., Logic for Structural Determination - LSD)

In modern natural product chemistry, automated software tools are increasingly utilized to accelerate and improve the accuracy of structure elucidation for novel compounds. The "Logic for Structural Determination" (LSD) software is a prominent example of such a tool. surrey.ac.uk LSD functions by using NMR data, including chemical shifts and 2D correlations, as input to generate and rank all possible chemical structures that are compatible with the supplied spectroscopic data. researchgate.net

While the structure of a known compound like ent-trachyloban-18-ol is typically confirmed by comparing its spectroscopic data with previously published values, the utility of LSD is highlighted in studies where both known and unknown compounds are isolated together.

A relevant example comes from the investigation of the stem bark of Croton megalocarpoides. In this study, researchers isolated several known compounds, including ent-trachyloban-18-ol. Concurrently, they isolated previously undescribed, complex diterpenoids. The structure of one of these new compounds, megalocarpoidolide I, was successfully determined using the LSD protocol. surrey.ac.uk This application demonstrates the power of automated elucidation software in resolving the structures of new natural products isolated from the same source as known trachylobanes, thereby showcasing its importance in the broader context of phytochemical research on this class of compounds.

Advanced Analytical Methodologies for Trachyloban 18 Ol Research

Chromatographic Techniques for Separation and Quantification

Chromatography stands as a fundamental tool for isolating and analyzing natural products like trachyloban-18-ol. The choice of chromatographic method is dictated by the specific analytical goal, ranging from large-scale purification for structural analysis to sensitive quantification within a biological matrix.

High-Performance Liquid Chromatography (HPLC) is a versatile and widely used technique for the analysis of diterpenes. researchgate.netresearchgate.net For a compound like this compound, which may lack a strong ultraviolet (UV) chromophore, detection can be a challenge. While Diode-Array Detection (DAD) offers the advantage of acquiring spectra across a range of wavelengths, its sensitivity may be limited. sci-hub.se To overcome this, HPLC is frequently coupled with mass spectrometry (MS), a powerful combination that provides high sensitivity and selectivity, enabling the detection and quantification of this compound even at low concentrations. researchgate.netresearchgate.net This LC-MS approach is central to the analysis of various diterpenoids from crude extracts. researchgate.netresearchgate.net The separation itself can be optimized by selecting appropriate stationary phases, such as C18 columns, and mobile phase compositions, often consisting of acetonitrile (B52724) and water mixtures. researchgate.netresearchgate.net

Gas Chromatography (GC) is a high-resolution separation technique ideal for volatile and thermally stable compounds. While this compound itself has low volatility, it can be chemically modified through derivatization to make it suitable for GC analysis. This approach has been successfully used for the quantification of other trachylobane (B13754726) diterpenes. researchgate.netnih.gov When coupled with detectors like Flame Ionization Detection (FID) or Mass Spectrometry (MS), GC provides excellent sensitivity and specificity. researchgate.netucl.ac.be A validated capillary GC method has been established for the quantitative determination of several trachylobane diterpenes, including ent-trachyloban-3β-ol, from the leaves of Croton zambesicus. researchgate.netnih.gov The purity of isolated this compound (as ent-trachyloban-3β-ol) has also been confirmed using GC-MS analysis, which determined a purity of 98%. ucl.ac.be

For the isolation of this compound in quantities sufficient for structural elucidation and biological testing, preparative chromatographic techniques are essential. High-Speed Counter-Current Chromatography (HSCCC) and Medium-Pressure Liquid Chromatography (MPLC) are powerful methods for this purpose. ucl.ac.beresearchgate.net HSCCC, a liquid-liquid partition chromatography method, avoids the use of a solid stationary phase, thereby reducing the risk of sample degradation and irreversible adsorption. researchgate.net It has been effectively employed in the bioassay-guided fractionation of Croton zambesicus extracts to isolate cytotoxic trachylobane diterpenes. researchgate.netucl.ac.beresearchgate.net Following initial fractionation by HSCCC, MPLC is often used for further purification of the fractions to yield pure compounds. ucl.ac.beresearchgate.netucl.ac.be This sequential use of HSCCC and MPLC has been successfully applied to isolate several trachylobane diterpenes, including ent-trachyloban-3β-ol. researchgate.netucl.ac.beresearchgate.netucl.ac.be

Gas Chromatography (GC) for Volatile Trachylobane Derivatives and Quantification

Hyphenated Techniques for Comprehensive Analysis

Hyphenated techniques, which couple a separation method with a spectroscopic detection method online, are indispensable for the comprehensive analysis of complex mixtures containing this compound. researchgate.netnih.gov The combination of chromatography with mass spectrometry (LC-MS and GC-MS) is particularly powerful, merging the separation capabilities of chromatography with the identification power of MS. researchgate.netijpsjournal.com

LC-MS is a cornerstone for the tentative identification of secondary metabolites in crude plant extracts. researchgate.net The development of various interfaces has made the coupling of LC to MS more robust, allowing for the analysis of a wide range of compounds. nih.gov Similarly, GC-MS is crucial for identifying and quantifying volatile derivatives of diterpenes. ucl.ac.be More advanced hyphenated systems, such as HPLC-SPE-NMR (High-Performance Liquid Chromatography-Solid Phase Extraction-Nuclear Magnetic Resonance), have emerged as a paradigm-shifting technology in natural products research, allowing for rapid and rigorous structure determination of multiple components, including minor ones, directly from crude extracts without the need for traditional large-scale isolation. acs.orgthieme-connect.com

| Technique | Separation Principle | Detection Principle | Application in this compound Research |

| HPLC-DAD | Liquid-Solid Partition | UV-Vis Absorbance | General analysis of diterpenes, though may have limited sensitivity for this compound. sci-hub.se |

| HPLC-MS | Liquid-Solid Partition | Mass-to-Charge Ratio | Sensitive quantification and identification of this compound and related diterpenes in extracts. researchgate.netresearchgate.net |

| GC-MS | Gas-Liquid Partition | Mass-to-Charge Ratio | Quantification of volatile derivatives and purity assessment. researchgate.netucl.ac.be |

| HSCCC | Liquid-Liquid Partition | Offline (e.g., TLC, HPLC) | Preparative-scale fractionation of crude extracts to isolate trachylobane diterpenes. ucl.ac.beresearchgate.net |

| MPLC | Liquid-Solid Partition | Offline (e.g., TLC, HPLC) | Purification of fractions obtained from HSCCC or other initial separation steps. ucl.ac.beucl.ac.be |

| HPLC-SPE-NMR | Liquid-Solid Partition | NMR Spectroscopy | Rapid, direct structural elucidation of compounds from complex mixtures. acs.orgthieme-connect.com |

Method Validation in Quantitative Diterpene Analysis

To ensure that analytical results are reliable, accurate, and reproducible, the methods used for quantification must undergo rigorous validation. researchgate.netnih.gov This is a critical requirement for any quantitative analysis of diterpenes, including this compound. researchgate.netnih.govnih.gov The validation process assesses several key parameters according to established guidelines, such as those from the International Council for Harmonisation (ICH). nih.gov

A validated capillary gas chromatography method for trachylobane diterpenes demonstrated the sensitivity and accuracy of the procedure for quantification in crude extracts. researchgate.netnih.gov Key validation parameters typically include:

Linearity: The ability of the method to produce results that are directly proportional to the concentration of the analyte within a given range. researchgate.netnih.gov

Accuracy: The closeness of the measured value to the true value, often assessed through recovery studies. researchgate.netnih.gov

Precision: The degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings of a homogeneous sample. This includes repeatability (intra-day precision) and intermediate precision (inter-day precision). researchgate.net

Selectivity/Specificity: The ability to assess the analyte unequivocally in the presence of components that may be expected to be present, such as impurities, degradation products, or matrix components. researchgate.netnih.gov

Limit of Detection (LOD) and Limit of Quantitation (LOQ): The lowest concentration of an analyte that can be reliably detected and quantified, respectively. nih.gov

The development and validation of such analytical methods are crucial for quality control, comparative studies of different plant samples, and for obtaining the reliable data needed to support further biological and pharmacological research on this compound. researchgate.netnih.gov

Future Research Directions for Trachyloban 18 Ol

Exploration of Undiscovered Natural Sources and Structural Diversity

The known distribution of trachylobane (B13754726) diterpenoids is primarily within the plant kingdom, particularly in the genera Croton and Euphorbia. researchgate.netrsc.orgscielo.br Species such as Croton macrostachyus and Codiaeum variegatum have been identified as sources of various trachylobane derivatives, including hydroxylated and oxidized forms like trachyloban-18-oic acid and 3α,18,19-trihydroxytrachylobane. ajrconline.orgnih.gov Furthermore, Trachyloban-18-ol itself has been identified in the fossilized resin of Hymenaea verrucosa (Zanzibar copal), indicating a broader botanical and temporal distribution. doc-developpement-durable.org

A significant future direction lies in the systematic exploration of previously uninvestigated or underexplored plant families, as well as other biological sources like fungi and marine organisms, for novel trachylobane compounds. The recent discovery of eleven new trachylobane derivatives from the liverwort Jungermannia exsertifolia ssp. cordifolia underscores the potential of non-vascular plants as a largely untapped reservoir of structural diversity. acs.org Such bioprospecting efforts, coupled with modern spectroscopic techniques, will likely uncover a wider array of trachylobane scaffolds with varied oxygenation patterns, stereochemistries, and substitution, providing new leads for chemical and biological investigation.

Elucidation of Uncharted Biosynthetic Enzymes and Genetic Pathways

The biosynthesis of diterpenoids like this compound begins with the universal precursors isopentenyl diphosphate (B83284) (IPP) and dimethylallyl diphosphate (DMAPP), which are generated via the mevalonate (B85504) (MVA) and/or the methylerythritol 4-phosphate (MEP) pathways. nih.govmdpi.com These precursors are assembled into the C20 intermediate, geranylgeranyl diphosphate (GGPP). frontiersin.org The crucial step leading to the trachylobane core is the cyclization of ent-copalyl diphosphate. acs.orgnih.gov It is hypothesized that the trachylobane, ent-kaurane, and ent-atisane skeletons all arise from a common carbocation intermediate, suggesting a divergent biosynthetic evolution. nih.gov

A primary goal for future research is the identification and characterization of the specific enzymes—terpene synthases and cyclases—that catalyze the formation of the distinctive trachylobane pentacyclic system from GGPP. Furthermore, the enzymes responsible for the "tailoring" of the scaffold, particularly the cytochrome P450 monooxygenases that introduce the hydroxyl group at the C-18 position to form this compound, remain to be discovered. Elucidating the genetic clusters that encode for this biosynthetic pathway in producer organisms will be critical. nih.gov This knowledge could be harnessed through metabolic engineering and synthetic biology approaches to enable heterologous production of this compound and its derivatives in microbial or plant-based systems, facilitating a sustainable supply for further research. frontiersin.org

Deeper Investigation into Molecular Mechanisms of Action

Preliminary studies have revealed a spectrum of biological activities for the trachylobane class of diterpenoids, including anti-inflammatory, antimicrobial, antioxidant, and anti-tuberculosis properties. researchgate.netacs.orgontosight.ai However, the precise molecular mechanisms underlying these effects are largely unknown and represent a significant frontier for future investigation.

For instance, while some diterpenoids are suggested to exert their effects by activating the insulin (B600854) receptor–Akt pathway or by disrupting bacterial cell membranes through their lipophilic nature, these are general hypotheses that require specific validation for this compound. Future studies should aim to identify the specific protein targets and signaling pathways modulated by this compound. Techniques such as thermal proteome profiling, affinity chromatography, and genetic screening in model organisms can be employed to de-orphanize its biological targets. A deeper mechanistic understanding is essential for validating the therapeutic potential of this compound and for guiding the development of more potent and selective analogs.

Development of Novel Synthetic Routes for Stereoselective Production

The complex, sterically congested pentacyclic structure of trachylobanes presents a formidable challenge for chemical synthesis. Nevertheless, significant progress has been made, with several research groups reporting total or formal syntheses of trachylobane natural products. researchgate.netresearchgate.net These routes often feature elegant and innovative strategies, including divergent approaches that can generate multiple related diterpene skeletons from a common intermediate and bioinspired reactions like nucleophilic cyclopropanation. researchgate.net Late-stage C-H oxidation has also emerged as a powerful tool for installing hydroxyl groups on the carbon skeleton, mimicking the final steps of biosynthesis. nih.govresearchgate.net

Despite these successes, current synthetic routes can be lengthy and may lack the efficiency required for large-scale production. Future research in this area should focus on developing more concise, scalable, and stereoselective synthetic strategies. mdpi.com Key goals include the discovery of novel catalytic methods to construct the core tricyclic system with high stereocontrol and the development of more predictable and selective late-stage functionalization reactions. Achieving a practical and efficient total synthesis would not only confirm the absolute stereochemistry of natural isolates but also enable the production of significant quantities of this compound and the creation of a library of structural analogs for comprehensive structure-activity relationship (SAR) studies. researchgate.net

Application of Computational Chemistry in Trachylobane Research

Computational chemistry is an increasingly powerful tool that can accelerate and guide research on natural products like this compound. Its applications span from understanding fundamental reactivity to designing novel molecules and predicting their biological functions.

De novo design involves the computational generation of novel molecular structures with desired properties. preprints.org While traditionally focused on proteins, these principles can be applied to small molecules. Future research could leverage the unique three-dimensional shape of the trachylobane skeleton as a starting point for designing new chemical scaffolds. By using computational algorithms, researchers can explore virtual chemical space to create simplified or modified trachylobane-inspired structures that retain key pharmacophoric features while potentially offering improved synthetic accessibility or optimized pharmacological properties. acs.org This approach moves beyond simple derivatization of the natural product to the creation of entirely new classes of molecules inspired by nature.

Computational modeling is already being used to shed light on trachylobane chemistry and biology. Quantum chemical calculations have provided insights into the energetic favorability of carbocation rearrangements during biosynthesis. acs.orgnih.gov Furthermore, quantitative structure-activity relationship (QSAR) models have been developed to predict the anticancer and anti-tuberculosis activities of trachylobane diterpenes. researchgate.net These models often correlate physicochemical properties, such as lipophilicity, with observed biological effects.

The future in this domain lies in the application of more advanced machine learning and artificial intelligence algorithms to build more sophisticated predictive models. numberanalytics.comscielo.br By training these models on larger datasets of trachylobane analogs and their associated biological activities, researchers can more accurately predict the potency, selectivity, and potential toxicity of novel, untested compounds. This predictive power will streamline the drug discovery process by prioritizing the synthesis of the most promising candidates, thereby saving time and resources.

Q & A

Basic Research Questions

Q. What are the methodological best practices for synthesizing Trachyloban-18-ol with high purity and yield?

- Answer : Synthesis optimization requires systematic variation of reaction parameters (e.g., temperature, catalyst concentration) and characterization via spectroscopic methods (NMR, IR, MS). Detailed protocols should align with IUPAC guidelines for compound naming and purity validation, including chromatographic techniques (HPLC, GC). Ensure reagent sources and synthesis steps are explicitly documented to enable replication .

Q. How should this compound be structurally characterized to confirm its molecular identity?

- Answer : Combine X-ray crystallography for absolute configuration determination with spectroscopic data (¹³C/¹H NMR for functional groups, HRMS for molecular mass). Report melting points, solubility, and stability under varying conditions. Cross-reference spectral data with literature to resolve ambiguities .

Q. What statistical approaches are recommended for analyzing bioactivity data in preliminary pharmacological studies?

- Answer : Use dose-response curves (e.g., IC₅₀, EC₅₀) with appropriate statistical models (nonlinear regression). Include controls (positive/negative) and report variability using confidence intervals or standard error. Predefine significance thresholds (e.g., p < 0.05) and justify sample sizes to avoid Type I/II errors .

Advanced Research Questions

Q. How can researchers resolve contradictions in this compound’s reported bioactivity across different experimental models?

- Answer : Conduct comparative meta-analyses to identify variables (e.g., cell lines, dosage regimes) contributing to discrepancies. Apply contradiction analysis frameworks to distinguish principal vs. secondary factors (e.g., solubility differences in vitro vs. in vivo). Validate hypotheses through controlled replication studies .

Q. What experimental design strategies ensure reproducibility in this compound’s preclinical studies?

- Answer : Follow NIH preclinical guidelines for rigor: randomize treatment groups, blind assessments, and validate assays across independent labs. Document all experimental conditions (e.g., animal strain, environmental controls) and use standardized data reporting formats (e.g., ARRIVE guidelines) .

Q. How should researchers integrate multi-omics data to elucidate this compound’s mechanism of action?

- Answer : Combine transcriptomic, proteomic, and metabolomic datasets using pathway enrichment tools (e.g., KEGG, GO). Apply machine learning models to identify key biomarkers and validate findings with CRISPR/Cas9 knockouts or inhibitor assays. Address data heterogeneity via normalization and batch-effect correction .

Q. What methodologies are critical for comparative analysis of this compound with structurally related analogs?

- Answer : Perform molecular docking to predict binding affinities and SAR studies to correlate structural modifications (e.g., substituent groups) with bioactivity. Use in silico tools (DFT, MD simulations) to assess stability and interactions. Validate experimentally through competitive binding assays .

Data Presentation & Reproducibility

- Tables/Figures : Include dose-response curves, spectral data, and comparative bioactivity tables. Label non-original content with sources and copyright statements .

- Statistical Reporting : Detail methods in appendices (e.g., software, version, parameters) and provide raw data in repositories (e.g., Zenodo) .

Handling Contradictions & Bias

- Contradiction Analysis : Distinguish between technical (e.g., assay sensitivity) and biological (e.g., model organism relevance) contradictions. Use triangulation with orthogonal methods (e.g., in vitro + in vivo validation) .

- Bias Mitigation : Pre-register hypotheses, share protocols pre-study, and disclose funding/conflicts transparently .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.